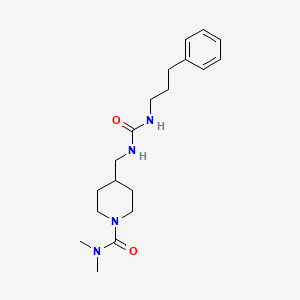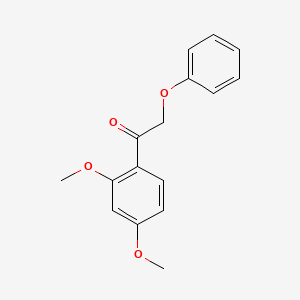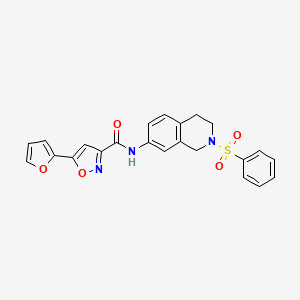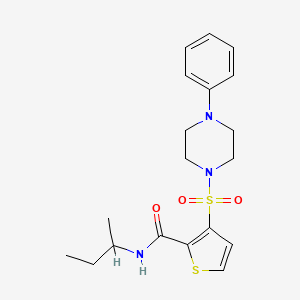
N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide, also known as DPU compound, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Polyamide Synthesis
Polyamides with unique properties have been synthesized through reactions involving piperidine and other functional groups. For instance, the synthesis of polyamides containing uracil and adenine showcases the versatility of piperidine derivatives in creating polymers with potential applications in biotechnology and material science. These polyamides are soluble in water, indicating their utility in biomedical applications (M. Hattori & M. Kinoshita, 1979).
Micro-Selective Opioid Antagonists
Compounds structurally related to piperidine derivatives, such as trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, have been identified as novel micro-selective opioid receptor antagonists. Their synthesis highlights the potential of piperidine derivatives in developing targeted therapies for opioid receptor modulation, with significant implications for pain management and addiction treatment (B. Le Bourdonnec et al., 2003).
Antiviral Agents
Piperazine-based unsymmetrical bis-ureas have shown interesting antiviral properties, indicating the role of piperidine and its derivatives in creating compounds with potential therapeutic applications against various viral infections. The synthetic approach to these compounds emphasizes the importance of piperidine derivatives in medicinal chemistry and drug development (A. El‐Faham et al., 2008).
Anticonvulsant Activity
Analogues based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity, showcasing the potential of piperidine derivatives in developing new treatments for epilepsy and related seizure disorders. The structure-activity relationship studies provide insights into designing more effective and less toxic anticonvulsant drugs (B. Ho et al., 2001).
Mechanism of Action
For a detailed understanding of this specific compound, it would be best to refer to scientific literature or databases that might have the latest research on it. If you have access to a scientific database, you could use the CAS number to find more specific information. The CAS number for this compound is 2034461-21-5.
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-phenylpropylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-22(2)19(25)23-13-10-17(11-14-23)15-21-18(24)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHGFKJYXWMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)

![2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide](/img/structure/B2936015.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)

